3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)
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Overview
Description
3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is a complex organometallic compound that features rhodium as its central metal. This compound is known for its unique chiral properties and is used extensively in asymmetric synthesis. It is characterized by its green to dark green powder or crystal appearance and has a molecular weight of 1974.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) involves the reaction of rhodium acetate with N-tetrachlorophthaloyl-(S)-tert-leucine in the presence of ethyl acetate. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then packaged in glass bottles with plastic inner tubes to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the ethyl acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) involves its role as a chiral catalyst. The compound facilitates the formation of chiral centers in organic molecules by providing a chiral environment around the rhodium center. This is achieved through the coordination of the substrate to the rhodium center, followed by the transfer of chirality from the ligand to the substrate .
Comparison with Similar Compounds
Similar Compounds
Dirhodium Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]: This compound is similar in structure but lacks the ethyl acetate adduct.
Rhodium Acetate: A simpler rhodium complex used in various catalytic applications.
Rhodium Chloride: Another rhodium complex with different ligand environments.
Uniqueness
3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is unique due to its high chiral induction capability and stability under various reaction conditions. Its ability to form stable complexes with a wide range of substrates makes it a valuable tool in asymmetric synthesis .
Biological Activity
3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a dimethyl-substituted butanoate with a tetrachloroisoindole derivative and rhodium ions, which may enhance its chemical reactivity and applications in medicinal chemistry and catalysis. This article explores the biological activity of this compound, drawing on various research findings and case studies.
Molecular Composition
The molecular formula of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is complex due to the presence of multiple functional groups, including:
- Dimethyl-substituted butanoate
- Tetrachloroisoindole derivative
- Rhodium ion coordination
These components contribute to its unique properties that may influence its biological activities.
Structural Features
Feature | Description |
---|---|
Dimethyl Group | Enhances lipophilicity and potential membrane permeability |
Tetrachloro Group | May increase reactivity and biological interactions |
Rhodium Coordination | Provides catalytic properties that can enhance reaction rates |
Overview of Biological Activities
Compounds containing isoindole derivatives have been reported to exhibit a range of biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Enzyme inhibition
The specific biological activities of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) are still under investigation. However, initial studies suggest potential efficacy in various therapeutic areas.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies indicate that isoindole derivatives can induce apoptosis in cancer cells. For instance, a study on similar compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
- Antimicrobial Properties : Research has shown that compounds with tetrachloro substitutions can exhibit enhanced antimicrobial activity. A comparative study highlighted that compounds with similar structures displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The rhodium(II) complexes are known for their ability to act as enzyme inhibitors. A study explored the inhibition of certain metabolic enzymes by related rhodium complexes, suggesting that the presence of the isoindole moiety may modulate enzyme activity.
The proposed mechanisms through which 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) exerts its biological effects include:
- Formation of Reactive Intermediates : The dioxoisoindole structure may facilitate the generation of reactive intermediates capable of interacting with cellular macromolecules.
- Metal Coordination Effects : The rhodium ion may enhance the reactivity of the compound through coordination chemistry, influencing its interaction with biological targets.
Properties
IUPAC Name |
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJWKGUDHSMMRL-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56Cl16N4O20Rh2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1974.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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